Methyl (R)-3-(2-amino-1-hydroxyethyl)benzoate
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Overview
Description
Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more environmentally friendly catalysts. The goal is to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-amino-1-hydroxyethyl)benzoate
- Methyl 3-(2-amino-1-hydroxyethyl)benzoate
Uniqueness
Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyethyl groups
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
CXGYGCIXEKKEBV-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CN)O |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CN)O |
Origin of Product |
United States |
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